
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two imidazole rings, each substituted with a nitro group and a methyl group, connected through a piperazine core The imidazole rings are further linked to the piperazine core via acetyl groups
準備方法
The synthesis of Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with piperazine in the presence of a base . The reaction conditions generally include:
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acyl chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Commonly used bases include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, particularly at the nitro positions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and antiparasitic activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new materials.
作用機序
The mechanism of action of Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is primarily related to its ability to interfere with the DNA synthesis of microorganisms. The nitro groups on the imidazole rings are reduced to reactive intermediates that can form covalent bonds with DNA, leading to strand breakage and inhibition of replication . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties.
類似化合物との比較
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- can be compared with other similar compounds such as metronidazole and tinidazole. These compounds also contain nitroimidazole moieties and exhibit similar antimicrobial activities. Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is unique due to the presence of the piperazine core, which may confer additional biological activities and improve its pharmacokinetic properties .
Similar compounds include:
Metronidazole: A widely used antimicrobial agent.
Tinidazole: Another nitroimidazole derivative with similar applications.
Ornidazole: Known for its antiparasitic properties.
特性
CAS番号 |
80348-51-2 |
|---|---|
分子式 |
C16H20N8O6 |
分子量 |
420.38 g/mol |
IUPAC名 |
2-(2-methyl-5-nitroimidazol-1-yl)-1-[4-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N8O6/c1-11-17-7-13(23(27)28)21(11)9-15(25)19-3-5-20(6-4-19)16(26)10-22-12(2)18-8-14(22)24(29)30/h7-8H,3-6,9-10H2,1-2H3 |
InChIキー |
RJPXSUHQCWRNHC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1CC(=O)N2CCN(CC2)C(=O)CN3C(=NC=C3[N+](=O)[O-])C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)

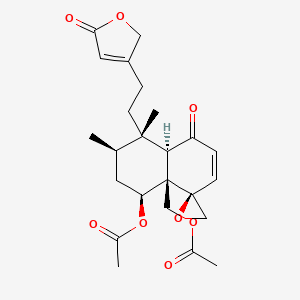

![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
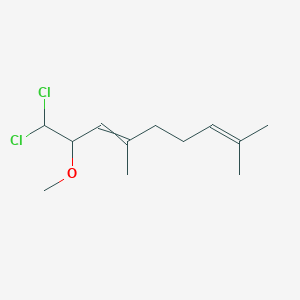
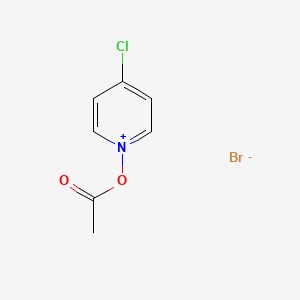


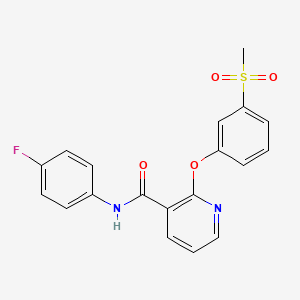
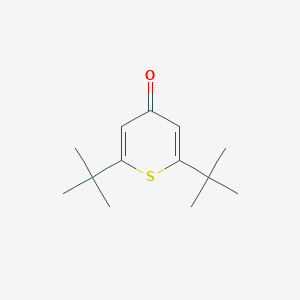
amino}butan-2-one](/img/structure/B14431802.png)


